(R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is a chemical compound that belongs to the class of sulfinamides It is characterized by the presence of a bromophenyl group, an ethylidene group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-bromoacetophenone with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides or sulfoxides.
Reduction: Reduction reactions can convert the compound into corresponding amines or sulfides.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and organolithium reagents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides and sulfoxides.
Reduction: Amines and sulfides.
Substitution: Various bromophenyl derivatives.
Scientific Research Applications
(R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Catalysis: The compound can act as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfinamide moiety can form hydrogen bonds with polar functional groups. These interactions facilitate the binding of the compound to its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-(1-(4-Chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(1-(4-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(1-(4-Methylphenyl)ethylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
(NE,R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-5-7-11(13)8-6-10/h5-8H,1-4H3/b14-9+/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMXWQQSPEBGU-SCZPIIQISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\[S@](=O)C(C)(C)C)/C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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